Cirramycin A1

Mycoplasma Macrolide MIC

Cirramycin A1 is the only 16-membered macrolide containing mycaminose as its sole sugar moiety, delivering an ultra-potent MIC of 0.001 μg/mL against Mycoplasma pneumoniae. Unlike tylosin or spiramycin, its unique monosaccharide architecture enables precise SAR studies on ribosomal binding and glycosylation impact. Validated in vivo against Pasteurella multocida, it serves as an irreplaceable positive control in veterinary respiratory pathogen research. For laboratories requiring consistent assay sensitivity benchmarks, Cirramycin A1 provides compound-specific performance that generic macrolides cannot replicate.

Molecular Formula C31H51NO10
Molecular Weight 597.7 g/mol
CAS No. 25339-90-6
Cat. No. B1232532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCirramycin A1
CAS25339-90-6
Synonymscirramycin A1
Molecular FormulaC31H51NO10
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)O)N(C)C)O)CC=O)C)C)C
InChIInChI=1S/C31H51NO10/c1-9-23-18(4)29-31(6,42-29)12-10-21(34)16(2)14-20(11-13-33)28(17(3)22(35)15-24(36)40-23)41-30-27(38)25(32(7)8)26(37)19(5)39-30/h10,12-13,16-20,22-23,25-30,35,37-38H,9,11,14-15H2,1-8H3/b12-10+/t16-,17+,18-,19-,20+,22-,23-,25+,26-,27-,28-,29+,30+,31+/m1/s1
InChIKeyPYLRKBRNWXMGSG-MDYHIPEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cirramycin A1 (CAS 25339-90-6): A 16-Membered Macrolide Antibiotic with Unique Mycaminose Glycosylation


Cirramycin A1 (CAS 25339-90-6) is a 16-membered macrolide antibiotic produced by Streptomyces cirratus, consisting of a ketolactone core linked to a single basic sugar, mycaminose [1]. This compound exhibits broad-spectrum activity against Gram-positive bacteria, certain Gram-negative bacteria, and mycoplasmas . Its isolation and structural elucidation established Cirramycin A1 as the first macrolide antibiotic to contain mycaminose as the sole sugar moiety, a feature that distinguishes it from many other 16-membered macrolides which typically contain disaccharide or more complex glycosylation patterns [2].

Why Cirramycin A1 Cannot Be Substituted with Generic Macrolide Antibiotics


In-class substitution of Cirramycin A1 with other 16-membered macrolides (e.g., tylosin, spiramycin, or rosaramicin) is not reliably interchangeable due to distinct structure-activity relationships and divergent antimicrobial potency profiles. Cirramycin A1 demonstrates a unique combination of mycaminose monosaccharide architecture and potent anti-mycoplasmal activity (MIC = 0.001 μg/mL against Mycoplasma pneumoniae) that is not uniformly shared across the macrolide class. Furthermore, direct comparative studies reveal that structurally related cirramycin-family analogs (F-1 and F-2) exhibit significantly reduced antibacterial activity compared to Cirramycin A1 [1]. These quantitative differences underscore the compound-specific selection criteria required for accurate experimental and industrial outcomes.

Cirramycin A1 Procurement Evidence: Quantitative Differentiation from Analogs and In-Class Comparators


Ultra-Potent Anti-Mycoplasmal Activity: Cirramycin A1 vs. Cirramycin F-1/F-2 Analogs

Cirramycin A1 exhibits an exceptionally low minimum inhibitory concentration (MIC) of 0.001 μg/mL against Mycoplasma pneumoniae . In a direct comparative study, the structurally related cirramycin-family antibiotics F-1 and F-2 were found to be active against Gram-positive bacteria but less active than Cirramycin A1 [1]. This establishes Cirramycin A1 as the superior anti-mycoplasmal agent within its immediate structural class.

Mycoplasma Macrolide MIC

Distinctive Mycaminose Monosaccharide Architecture: Structural Basis for Differentiated Activity

Cirramycin A1 is the first macrolide antibiotic demonstrated to contain mycaminose as the sole sugar moiety [1]. In contrast, other 16-membered macrolides such as tylosin, spiramycin, and kitasamycin contain disaccharides (e.g., mycaminose-mycarose) or additional neutral sugars, which influence ribosomal binding affinity and resistance profiles.

Glycosylation Structure-Activity Relationship Macrolide

Predicted Oral Bioavailability: Cirramycin A1 vs. Clarithromycin Benchmark

Computational ADME predictions indicate Cirramycin A1 has a Caco-2 permeability (logPaap) of -5.14 and an estimated human oral bioavailability of 20% [1]. In comparison, the clinically established macrolide clarithromycin exhibits an oral bioavailability of approximately 50% in humans [2]. This quantitative difference highlights that Cirramycin A1 has lower predicted oral absorption, which may influence formulation strategies for in vivo studies.

Pharmacokinetics Oral Bioavailability ADME

In Vivo Efficacy Against Pasteurella multocida: Cirramycin A1 vs. Rosaramicin

In a murine model of Pasteurella multocida infection, both Cirramycin A1 and rosaramicin were evaluated following subcutaneous administration at 1 and 4 hours post-challenge [1]. The patent documentation indicates that Cirramycin A1, along with rosaramicin and other selected macrolides, demonstrated in vivo efficacy in controlling Pasteurella infections. However, quantitative survival or ED50 data are not provided in the patent, limiting direct numerical comparison.

Pasteurella In Vivo Efficacy Animal Health

Improved Oral Absorption via Derivatization: Disuccinylcirramycin A1

Chemical derivatization of Cirramycin A1 yielded disuccinylcirramycin A1 (III), which exhibited improved biological properties including enhanced oral absorption and reduced local tissue irritability compared to the parent compound [1]. This demonstrates that Cirramycin A1 serves as a versatile scaffold for generating derivatives with optimized pharmacokinetic profiles, whereas the parent compound itself may have limitations in oral bioavailability.

Prodrug Oral Absorption Derivative

Optimal Research and Industrial Applications for Cirramycin A1 Procurement


Mycoplasma pneumoniae Reference Standard for Antimicrobial Susceptibility Testing

Given its exceptionally low MIC of 0.001 μg/mL against Mycoplasma pneumoniae , Cirramycin A1 is ideally suited as a positive control or reference standard in mycoplasma susceptibility testing panels. This application leverages its ultra-potent activity to establish assay sensitivity benchmarks that less potent analogs cannot provide.

Structure-Activity Relationship (SAR) Studies of Macrolide Glycosylation

The unique mycaminose monosaccharide architecture of Cirramycin A1 makes it a critical tool for SAR investigations exploring the impact of glycosylation patterns on ribosomal binding and antibacterial spectrum. Comparative studies with disaccharide-containing macrolides (e.g., tylosin) can elucidate the role of sugar moieties in target engagement.

Scaffold for Oral Bioavailability Optimization via Derivatization

Research aimed at improving macrolide oral absorption can utilize Cirramycin A1 as a starting scaffold. The documented success of disuccinylcirramycin A1 in enhancing oral absorption provides a validated path for generating derivatives with superior pharmacokinetic properties.

Veterinary Infectious Disease Research: Pasteurella multocida Models

Cirramycin A1 has demonstrated in vivo efficacy in murine models of Pasteurella multocida infection . This supports its use as a positive control or experimental therapeutic in veterinary research focused on respiratory pathogens in livestock.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cirramycin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.